molecular formula C20H28O2 B1245976 Allocyathin B2

Allocyathin B2

Cat. No.: B1245976
M. Wt: 300.4 g/mol
InChI Key: OJMVUIQFSYRFTF-DFQSSKMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allocyathin B2 is a natural product found in Cyathus earlei and Cyathus with data available.

Scientific Research Applications

Synthesis and Chemical Structure

  • Total Synthesis : Allocyathin B2 has been synthesized using various methods including aldol reactions and cyclization processes. These syntheses provide insight into the complex chemical structure of this compound (Tori, Toyoda, & Sono, 1998).
  • Enantioselective Synthesis : Enantioselective total synthesis of this compound has been achieved, highlighting the importance of chiral building blocks and asymmetric catalysis in constructing its complex structure (Takano, Umino, & Nakada, 2004).

Biological and Medicinal Research

  • Diterpenoid Metabolites : this compound is identified as a metabolite of bird's nest fungi, belonging to a class of diterpenoids. Its isolation and characterization are crucial for understanding its potential biological and medicinal applications (Ayer & Taube, 1973).
  • Antibacterial Properties : this compound has been identified in studies exploring antibacterial diterpenoids. This suggests its potential application in antibacterial treatments, although further research is needed to explore this aspect (Shibata, Irie, & Morita, 1998).

Properties

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(3aR,5aR,6S)-6-hydroxy-3a,5a-dimethyl-1-propan-2-yl-2,3,4,5,6,7-hexahydrocyclohepta[e]indene-8-carbaldehyde

InChI

InChI=1S/C20H28O2/c1-13(2)15-7-8-19(3)9-10-20(4)16(18(15)19)6-5-14(12-21)11-17(20)22/h5-6,12-13,17,22H,7-11H2,1-4H3/t17-,19+,20+/m0/s1

InChI Key

OJMVUIQFSYRFTF-DFQSSKMNSA-N

Isomeric SMILES

CC(C)C1=C2C3=CC=C(C[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O)C=O

Canonical SMILES

CC(C)C1=C2C3=CC=C(CC(C3(CCC2(CC1)C)C)O)C=O

Synonyms

allocyathin B2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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